Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate
Description
Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate is a chiral indane derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the cis-3-amino position and a methyl ester at the 1-carboxylate (Figure 1). The indane scaffold—a fused benzene and cyclopentane ring—provides conformational rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands. The Boc group is widely used in peptide synthesis to protect amines during coupling reactions, while the methyl ester enhances solubility and can act as a leaving group in subsequent reactions .
This compound’s stereochemistry (cis configuration) distinguishes it from its trans isomer, methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate (CAS: 2940860-80-8), which shares the same molecular formula (C₁₆H₂₁NO₄) and molecular weight (291.34 g/mol) but exhibits distinct physicochemical and reactivity profiles .
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-13-9-12(14(18)20-4)10-7-5-6-8-11(10)13/h5-8,12-13H,9H2,1-4H3,(H,17,19)/t12-,13+/m1/s1 |
InChI Key |
PZYLFVOXDZRSDO-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C2=CC=CC=C12)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with an appropriately substituted indane or cyclobutane derivative bearing keto or carboxyl functionalities.
- Meldrum’s acid derivatives are used as key intermediates to facilitate cyclization and stereocontrol.
- The amino group is introduced and protected as Boc-carbamate early to prevent side reactions during subsequent steps.
Stepwise Synthesis
Purification and Yield Optimization
- Early syntheses required column chromatography and chiral HPLC to separate cis/trans isomers, which limited scalability and yield (~23% overall).
- The improved method eliminates chromatographic steps by optimizing reaction conditions and recrystallization, increasing overall yield to ~39%.
- Avoidance of hazardous reagents (e.g., DEAD, triphenylphosphine) enhances safety and environmental profile.
Research Findings and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomer: Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate
- Synthesis : The trans isomer is synthesized via stereoselective methods, likely involving chiral auxiliaries or catalysts. In contrast, the cis isomer may require different reaction conditions or protecting group strategies to enforce the desired stereochemistry.
- Reactivity : The trans configuration may facilitate faster Boc deprotection under acidic conditions (e.g., trifluoroacetic acid) due to reduced steric shielding of the carbamate group. The cis isomer’s Boc group, positioned closer to the indane ring, might exhibit slower deprotection kinetics .
Cyclohexane Analogue: Cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic Acid
- Structure: Replacing the indane scaffold with a cyclohexane ring (CAS: 222530-33-8) eliminates aromaticity, increasing conformational flexibility. The molecular formula differs (C₁₂H₂₁NO₄), with a lower molecular weight (267.30 g/mol).
- Applications: The cyclohexane derivative’s flexibility may improve binding to non-planar biological targets, while its reduced rigidity could lower thermal stability. The lack of an aromatic ring decreases π-π stacking interactions, affecting solubility in polar solvents .
Heterocyclic Analogues: Ethyl 2-Chloro-4-methylthiazole-5-carboxylate
- Structure : This thiazole derivative (CAS: 7238-62-2) contains a sulfur heteroatom and a chloro substituent, contributing to its electron-deficient aromatic system. The ethyl ester group increases lipophilicity compared to the methyl ester in the indane compound.
- Reactivity : The thiazole’s electrophilic 2-position is prone to nucleophilic substitution, enabling diversification. In contrast, the indane compound’s reactivity is dominated by ester hydrolysis or Boc deprotection .
Boc-Protected Indole Derivatives
- Example : tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate ().
- Comparison : The bulky tricyclic terpene moiety in this compound contrasts with the planar indane scaffold. Such structural complexity may hinder crystallization, complicating characterization via X-ray diffraction (commonly analyzed using SHELX software ). NMR data (e.g., ¹³C and ¹H shifts) for Boc-protected amines vary significantly based on substituent proximity and ring current effects .
Data Tables
Table 1. Structural and Molecular Comparison
*Estimated based on trans isomer data.
Research Findings and Implications
- Stereochemical Effects : The cis isomer’s spatial arrangement may enhance binding specificity in asymmetric catalysis or drug design, though empirical data are needed to confirm this hypothesis.
- Characterization Challenges : Crystallography (using tools like SHELX ) and advanced NMR techniques are critical for distinguishing isomers and confirming Boc group integrity.
- Synthetic Utility : The methyl ester in indane derivatives offers a balance between solubility and reactivity, whereas ethyl esters in thiazole compounds prioritize lipophilicity for membrane penetration .
Biological Activity
Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate is a chemical compound with significant potential in medicinal chemistry and organic synthesis. It features a unique indane structure along with a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in peptide synthesis. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing upon various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 291.34 g/mol. The compound's structure includes an indane ring system substituted with a Boc-amino group and a carboxylate ester, which contributes to its chemical reactivity and biological properties.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| Indane Ring | Present |
| Tert-butoxycarbonyl Group | Protecting group commonly used in synthesis |
General Insights
While specific biological activity data for this compound is limited, compounds with similar structural features, particularly those containing indane derivatives, have been shown to exhibit various biological activities, including:
- Analgesic properties : Some indane derivatives have been studied for their potential as pain relievers.
- Anti-inflammatory effects : Compounds similar to this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Neurological applications : Given the structural similarities to known neuroactive compounds, this compound may also be investigated for its effects on neurological disorders.
Case Studies and Research Findings
- Synthesis and Evaluation of Indane Derivatives : Research has indicated that derivatives of indanes can act as effective inhibitors of certain biological targets. For instance, compounds with similar structures have been evaluated for their ability to inhibit tyrosine kinases, which are crucial in cancer signaling pathways .
- Potential as TGR5 Agonists : The compound may also be explored for its potential role as a TGR5 agonist. TGR5 is a G-protein-coupled receptor involved in metabolic regulation, and compounds that can activate this receptor are of great interest for treating metabolic disorders .
- Cytotoxicity Studies : In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be evaluated for similar cytotoxic properties .
Table 2: Biological Activities of Related Indane Compounds
Q & A
Q. What are the standard synthetic routes for Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate?
Methodological Answer: The synthesis typically involves a multi-step sequence starting with indane derivatives. A tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, followed by carboxylation. For example, analogous procedures (e.g., pyrrole-3-carboxylate synthesis in ) use THF as a solvent, CuCl₂·2H₂O as a catalyst, and 1,2-diaza-1,3-dienes (DD) for cyclization. After reaction completion (monitored by TLC), purification via silica gel column chromatography (ethyl acetate/cyclohexane eluent) ensures product isolation . The Boc group is critical for protecting the amino group during subsequent reactions, as seen in tert-butoxycarbonylamino-piperidine derivatives ( ) .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm stereochemistry and structural integrity (e.g., tert-butyl protons at δ ~1.34 ppm and indane backbone signals, as in ) .
- IR Spectroscopy : Peaks at ~1680–1765 cm⁻¹ indicate carbonyl groups (ester and Boc) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 554 [M⁺] in analogous compounds) and fragmentation patterns validate molecular weight .
- Elemental Analysis : To verify purity and stoichiometry (e.g., C, H, N percentages matching calculated values) .
Advanced Research Questions
Q. How can researchers control cis stereochemistry during synthesis?
Methodological Answer: Cis selectivity is influenced by:
- Reaction Conditions : Low temperatures (e.g., 0–25°C) and sterically hindered catalysts (e.g., CuCl₂) may favor cis configurations by restricting rotational freedom during ring closure .
- Chiral Auxiliaries : Use of enantioselective catalysts (e.g., Rh-carboxamide complexes, as discussed in ) or Boc-protected intermediates to lock stereochemistry .
- Post-Synthesis Analysis : 2D NMR (e.g., NOESY) confirms spatial proximity of protons in the cis isomer, as demonstrated in tert-butyl indole derivatives () .
Q. How should researchers resolve contradictions in spectroscopic data?
Methodological Answer: Contradictions (e.g., unexpected NMR shifts or MS fragments) require:
- Replicate Experiments : Ensure reproducibility under identical conditions .
- Cross-Validation : Compare with literature data (e.g., tert-butyl indane analogs in and ) .
- Uncertainty Quantification : Calculate measurement errors (e.g., ±0.01 ppm for NMR) and assess instrument calibration .
- Computational Modeling : DFT calculations predict NMR/IR spectra to identify mismatches between experimental and theoretical data .
Q. What strategies optimize yield in Boc-protected indane carboxylate synthesis?
Methodological Answer:
- Catalyst Screening : Test transition metals (e.g., Cu, Rh) for cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (THF, DMF) enhance intermediate stability .
- Protecting Group Stability : Monitor Boc deprotection under acidic conditions (e.g., TFA) to avoid premature cleavage .
- Purification : Gradient elution in column chromatography minimizes co-elution of byproducts (e.g., bis-thienyl ketones, as in ) .
Data Analysis and Interpretation
Q. How can researchers validate the purity of intermediates?
Methodological Answer:
Q. What are common pitfalls in interpreting NMR data for Boc-protected compounds?
Methodological Answer:
- Dynamic Effects : Rotameric equilibria in Boc groups may split signals (e.g., tert-butyl protons); use higher field instruments (≥400 MHz) to resolve .
- Solvent Artifacts : Residual DMSO-d₆ in ¹H NMR (δ ~2.5 ppm) can mask indane protons; deuterated chloroform is preferable .
- Stereochemical Misassignment : Overreliance on coupling constants (J-values); corroborate with NOESY/ROESY for cis/trans confirmation .
Experimental Design Considerations
Q. How to design a scalable synthesis protocol for this compound?
Methodological Answer:
Q. What are the limitations of current synthetic methodologies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
